molecular formula C15H16O4 B8713225 ethyl 3-methyl-4-prop-2-enoxy-1-benzofuran-2-carboxylate

ethyl 3-methyl-4-prop-2-enoxy-1-benzofuran-2-carboxylate

Cat. No.: B8713225
M. Wt: 260.28 g/mol
InChI Key: ASUXTJAEYCIZLA-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4-prop-2-enoxy-1-benzofuran-2-carboxylate is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzofuran core with an ethyl ester group, a methyl group, and a prop-2-enoxy substituent, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-4-prop-2-enoxy-1-benzofuran-2-carboxylate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.

    Introduction of the Prop-2-enoxy Group: The prop-2-enoxy group can be introduced via an etherification reaction using prop-2-enol and a suitable base like potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-4-prop-2-enoxy-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The prop-2-enoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 3-methyl-4-prop-2-enoxy-1-benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-4-prop-2-enoxy-1-benzofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran core can engage in π-π interactions with aromatic residues in proteins, while the ester and prop-2-enoxy groups can form hydrogen bonds or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-methyl-4-prop-2-enoxy-1-benzofuran-2-carboxylate: Unique due to its specific substituents.

    Ethyl 3-methyl-4-methoxy-1-benzofuran-2-carboxylate: Similar structure but with a methoxy group instead of a prop-2-enoxy group.

    Ethyl 3-methyl-4-ethoxy-1-benzofuran-2-carboxylate: Similar structure but with an ethoxy group instead of a prop-2-enoxy group.

Uniqueness

This compound is unique due to the presence of the prop-2-enoxy group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

ethyl 3-methyl-4-prop-2-enoxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C15H16O4/c1-4-9-18-11-7-6-8-12-13(11)10(3)14(19-12)15(16)17-5-2/h4,6-8H,1,5,9H2,2-3H3

InChI Key

ASUXTJAEYCIZLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCC=C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl-4-hydroxy-3-methylbenzofuran-2-carboxylate (11.0 g, 50 mmol), allyl bromide (4.8 ml, 55 mmol) and potassium carbonate (55 mmol) was refluxed in acetone (300 ml) for 4 hours. The resulting mixture was cooled, filtered and concentrated. The residue was chromatographed (silica gel, eluted with 5% ethyl acetate in hexane) to give 12 g of the title compound, m.p. 64°-65° C.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
55 mmol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

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